1-Butanol, 4,4,4-trifluoro-1-methoxy-
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Overview
Description
1-Butanol, 4,4,4-trifluoro-1-methoxy- is an organic compound with the molecular formula C5H9F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties, which include the presence of both a trifluoromethyl group and a methoxy group.
Preparation Methods
The synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- can be achieved through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield 1-Butanol, 4,4,4-trifluoro-1-methoxy- . This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride, making it more environmentally friendly and safer .
Chemical Reactions Analysis
1-Butanol, 4,4,4-trifluoro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Scientific Research Applications
1-Butanol, 4,4,4-trifluoro-1-methoxy- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: It is explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of liquid crystal materials and organic conductors
Mechanism of Action
The mechanism by which 1-Butanol, 4,4,4-trifluoro-1-methoxy- exerts its effects involves its ability to form hydrogen bonds due to the high electronegativity of the fluorine atoms. This property allows it to interact with various molecular targets, leading to the formation of stable compounds. The trifluoromethyl group enhances the compound’s metabolic stability and selectivity, making it a valuable component in drug design .
Comparison with Similar Compounds
1-Butanol, 4,4,4-trifluoro-1-methoxy- can be compared with similar compounds such as:
1-Butanol, 4-methoxy-: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound contains a phenyl group instead of a methoxy group, leading to different applications and reactivity
Properties
CAS No. |
92670-98-9 |
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Molecular Formula |
C5H9F3O2 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-methoxybutan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
OLYWMZRGUKNFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(F)(F)F)O |
Origin of Product |
United States |
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